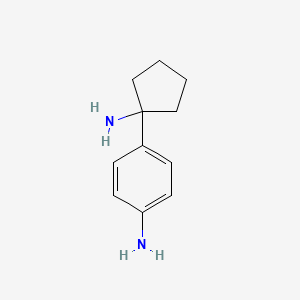
2-(aminomethyl)-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(アミノメチル)-N,N-ジメチルベンゾアミドは、ベンゾアミド構造を持つ有機化合物であり、ベンゼン環がアミノメチル基とジメチルアミノ基で置換されています。
準備方法
合成経路と反応条件
2-(アミノメチル)-N,N-ジメチルベンゾアミドの合成は、通常、ベンゾイルクロリドとN,N-ジメチルアミンを塩基の存在下で反応させ、その後アミノメチル基を導入することで行われます。反応条件は、反応を促進するために、しばしば制御された温度とジクロロメタンやトルエンなどの溶媒の使用を必要とします。
工業的生産方法
工業的な環境では、2-(アミノメチル)-N,N-ジメチルベンゾアミドの生産は、一貫した品質と収率を確保するために、連続フロー反応器を使用することがあります。触媒と最適化された反応条件の使用は、合成プロセスの効率を向上させることができます。
化学反応の分析
反応の種類
2-(アミノメチル)-N,N-ジメチルベンゾアミドは、さまざまな化学反応を起こし、以下を含みます。
酸化: この化合物は、対応するアミドまたはカルボン酸を形成するために酸化される可能性があります。
還元: 還元反応は、この化合物をアミンまたは他の還元された形に変換することができます。
置換: アミノメチル基は、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
置換: アルキルハライドまたはアシルクロリドなどの試薬は、塩基性または酸性条件下で使用することができます。
形成される主な生成物
これらの反応から形成される主な生成物には、使用される特定の反応条件と試薬に応じて、さまざまな置換ベンゾアミド、アミン、およびカルボン酸が含まれます。
科学研究への応用
2-(アミノメチル)-N,N-ジメチルベンゾアミドは、いくつかの科学研究用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、酵素相互作用とタンパク質結合の研究に使用することができます。
産業: この化合物は、ポリマーやその他の特殊な特性を持つ材料の生産に使用されます。
科学的研究の応用
2-(aminomethyl)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
作用機序
2-(アミノメチル)-N,N-ジメチルベンゾアミドの作用機序は、酵素や受容体などの分子標的との相互作用に関連しています。アミノメチル基は、標的分子と水素結合や静電相互作用を形成することができ、その活性和機能に影響を与えます。関与する経路には、シグナル伝達と代謝プロセスが含まれる場合があります。
類似化合物との比較
類似化合物
- 2-(アミノメチル)ベンゾアミド
- N,N-ジメチルベンゾアミド
- 2-(アミノメチル)-N-メチルベンゾアミド
独自性
2-(アミノメチル)-N,N-ジメチルベンゾアミドは、ベンゾアミド構造にアミノメチル基とジメチルアミノ基の両方が存在することによってユニークです。この官能基の組み合わせは、独特の化学的特性と反応性を提供し、研究や産業における特定の用途に価値があります。
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2-(aminomethyl)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)9-6-4-3-5-8(9)7-11/h3-6H,7,11H2,1-2H3 |
InChIキー |
SZWAJLYWVRXEMN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC=CC=C1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735011.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735018.png)
![1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11735021.png)

amine](/img/structure/B11735027.png)
![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11735030.png)
![1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11735039.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735040.png)
![N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11735042.png)


![4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11735065.png)

